3-(4-Chloro-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-nitrobenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Major Products
Reduction: 3-(4-Amino-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole.
Substitution: 3-(4-Substituted-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole derivatives.
Scientific Research Applications
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
- 3-(4-Chloro-3-nitrophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
Uniqueness
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group and the presence of both nitro and chloro substituents contribute to its distinct properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3/c14-10-2-1-9(7-11(10)18(19)20)12-16-13(21-17-12)8-3-5-15-6-4-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTBNAOLWQTVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)C3=CC=NC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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